molecular formula C21H19N5O5 B2654208 2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methoxyphenyl)acetamide CAS No. 1251544-60-1

2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2654208
CAS No.: 1251544-60-1
M. Wt: 421.413
InChI Key: ATNYOSKIKRCGJB-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]pyrazine class, characterized by a fused triazole-pyrazine core substituted with a 3-methoxyphenoxy group at position 8 and an N-(3-methoxyphenyl)acetamide side chain.

Properties

IUPAC Name

2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O5/c1-29-15-6-3-5-14(11-15)23-18(27)13-26-21(28)25-10-9-22-20(19(25)24-26)31-17-8-4-7-16(12-17)30-2/h3-12H,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNYOSKIKRCGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of 3-methoxyphenol with 3-chloropropionyl chloride to form 3-methoxyphenyl 3-chloropropionate. This intermediate is then reacted with 3-amino-1,2,4-triazole to form the triazolo[4,3-a]pyrazine core. The final step involves the acylation of the triazolo[4,3-a]pyrazine derivative with 3-methoxyphenylacetyl chloride under basic conditions .

Chemical Reactions Analysis

2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Properties

The compound exhibits significant antibacterial and antifungal activities. Its mechanism primarily involves the inhibition of enzymes critical for the synthesis of bacterial cell walls and fungal cell membranes. This disruption leads to cell death, making it a candidate for antimicrobial applications. Research indicates that derivatives of triazolo[4,3-a]pyrazines have shown promising results against various microbial strains .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, related triazolo[4,3-a]pyrazine derivatives demonstrated potent anti-tumor activity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising derivative exhibited IC50 values of 0.83 µM for A549 cells and 0.15 µM for MCF-7 cells . This suggests that compounds within this class may serve as effective therapeutic agents in cancer treatment.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial efficacy of triazolo[4,3-a]pyrazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics . This positions these compounds as potential alternatives in treating resistant bacterial infections.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of similar compounds against multiple cancer cell lines. The study employed assays such as Annexin V-FITC/PI staining to assess apoptosis rates and found that the tested compounds significantly increased apoptotic cell populations compared to controls . These findings underscore the potential of these compounds in oncology.

Mechanism of Action

The mechanism of action of 2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methoxyphenyl)acetamide involves the inhibition of bacterial and fungal enzymes. The compound targets specific enzymes involved in the synthesis of bacterial cell walls and fungal cell membranes, leading to the disruption of these structures and ultimately causing cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The following compounds share the [1,2,4]triazolo[4,3-a]pyrazine core but differ in substituents and functional groups, leading to distinct physicochemical and biological properties:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) Reference
Target Compound 8-(3-Methoxyphenoxy), N-(3-methoxyphenyl)acetamide C₂₃H₂₁N₅O₅ 447.45 N/A N/A N/A
2-[8-(3-Methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-(methylsulfanyl)phenyl)acetamide 8-(3-Methylpiperidinyl), N-(3-methylsulfanylphenyl)acetamide C₂₁H₂₅N₇O₂S 439.53 N/A N/A
2-(4-(8-Amino-3-oxo-2-phenyl-2H-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide 8-Amino, 6-(4-hydroxyphenyl), 2-phenyl C₁₉H₁₆N₆O₃ 376.37 51 260–263
8-Amino-6-(4-(2-hydroxy-3-morpholinopropoxy)phenyl)-2-phenyl-triazolo[4,3-a]pyrazin-3(2H)-one 8-Amino, 6-(4-(2-hydroxy-3-morpholinopropoxy)phenyl), 2-phenyl C₂₄H₂₆N₆O₄ 462.51 65 231–233

Key Structural and Functional Differences

  • Electron-Donating vs. The 8-amino group in and introduces hydrogen-bonding capability, critical for enzyme inhibition (e.g., kinase targets).
  • Side-Chain Modifications :

    • The acetamide group in the target compound and provides conformational flexibility, whereas morpholine or piperidine rings in and introduce rigidity and basicity, affecting pharmacokinetics.

Research Findings and Implications

Physicochemical Properties

  • Solubility : Methoxy groups in the target compound may improve aqueous solubility compared to methylpiperidinyl or morpholine derivatives .
  • Thermal Stability : High melting points (>200°C) in suggest robust crystalline structures, a trait likely shared by the target compound.

Biological Activity

The compound 2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methoxyphenyl)acetamide belongs to the class of triazolo[4,3-a]pyrazine derivatives. These compounds are recognized for their diverse biological activities, including antibacterial, antifungal, antioxidant, and anticancer properties. This article explores the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H19N5O6C_{22}H_{19}N_{5}O_{6} with a molecular weight of approximately 449.423 g/mol. The compound features a complex structure that integrates both triazole and pyrazine moieties, contributing to its biological activity.

PropertyValue
Molecular FormulaC22H19N5O6
Molecular Weight449.423 g/mol
IUPAC NameThis compound
CAS Number1251544-60-1

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in the synthesis of bacterial cell walls and fungal cell membranes. This mechanism leads to the disruption of these structures and ultimately results in cell death. The inhibition of these vital processes makes it a potential candidate for antimicrobial applications.

Antimicrobial Activity

Research indicates that triazolo[4,3-a]pyrazine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound can effectively inhibit the growth of various bacterial strains and fungi. For instance:

  • Antibacterial Activity : The compound demonstrated notable activity against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Effective against common fungal pathogens, suggesting its potential use in treating fungal infections.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays. It has shown the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases.

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of tumor growth factors. Further research is necessary to elucidate its full potential in cancer therapy.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted by researchers on various pyrazine derivatives indicated that the tested compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Antioxidant Assessment : In an experiment assessing the antioxidant potential of related compounds, it was found that derivatives similar to this compound effectively reduced lipid peroxidation and increased cellular viability under oxidative stress conditions .
  • Cancer Cell Studies : A screening study identified this compound as a potential anticancer agent through its ability to inhibit cell proliferation in breast cancer cells .

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